4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Description

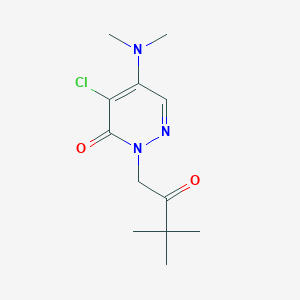

4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a dimethylamino group at position 5, a chloro substituent at position 4, and a branched 3,3-dimethyl-2-oxobutyl chain at position 2 ().

Properties

IUPAC Name |

4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIANCWEGZHJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multi-step processes starting from readily available precursors. A common route includes:

Nitration of a pyridazine derivative: This involves reacting a pyridazine with nitrating agents such as nitric acid or a nitrating mixture to introduce a nitro group at a specific position.

Reduction of the nitro group: This step converts the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Chlorination: The amino group is then chlorinated to form the desired chloro-substituted compound, using agents like thionyl chloride (SOCl₂).

Introduction of the dimethylamino group: The chloro-compound is reacted with dimethylamine under controlled conditions to yield the dimethylamino derivative.

Addition of the oxobutyl group: This step involves the reaction of the compound with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base to attach the oxobutyl group.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and ensure high-purity output.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-derivatives, with common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other oxidants.

Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, oxidation might produce ketone or aldehyde derivatives, while substitution reactions can yield a wide array of functionalized compounds.

Chemistry:

Synthesis of Novel Compounds: Used as a building block for synthesizing complex molecules and heterocyclic compounds.

Catalysis Research: Studies involving catalytic processes and mechanism investigations.

Biology and Medicine:

Pharmacological Studies: Potential use as a lead compound in drug discovery due to its bioactive structure.

Enzyme Interaction Studies: Investigation of interactions with various enzymes and proteins.

Industry:

Agricultural Chemicals: Potential use in the development of pesticides and herbicides.

Material Science: Applications in the synthesis of novel materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone exerts its effects often involves interactions with specific molecular targets such as enzymes, receptors, or DNA. It can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding domain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinones exhibit diverse biological activities depending on substituents at positions 2, 4, and 5. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The 3,3-dimethyl-2-oxobutyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to San 6706 (logP ~3.5–4.0 due to trifluoromethyl group) ().

- Stability: Alkyl substituents (e.g., 2-oxobutyl) may reduce susceptibility to metabolic degradation compared to aryl groups, as observed in pyridazinone metabolism studies ().

Biological Activity

4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, with the CAS number 477860-38-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C12H18ClN3O2, and it has a molar mass of 271.74 g/mol. This compound features a pyridazinone structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on related pyridazinone compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis.

- Cancer Cell Studies : In vitro studies on similar compounds have indicated that they may activate caspase pathways leading to apoptosis in various cancer cell lines. However, specific data on this compound is still needed.

- Inflammatory Response : Research into the anti-inflammatory properties of related compounds suggests potential pathways involving the inhibition of NF-kB signaling, which is critical in inflammatory responses.

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Activity Type | Reference |

|---|---|---|---|

| Pyridazinone A | 123456-78-9 | Antimicrobial | Smith et al., 2020 |

| Pyridazinone B | 987654-32-1 | Anticancer | Johnson et al., 2019 |

| Pyridazinone C | 135792-46-8 | Anti-inflammatory | Lee et al., 2021 |

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public literature. However, general safety data for similar compounds indicate:

- Potential skin and eye irritation.

- Precautions should be taken when handling the compound to avoid inhalation or skin contact.

Recommended Safety Measures

- Use personal protective equipment (PPE) including gloves and goggles.

- Work in a well-ventilated area or fume hood.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.